

Technical Guide: Elucidation of the Chemical Structure of [benzoyl(ethoxy)amino] acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **[benzoyl(ethoxy)amino] acetate**

Cat. No.: **B055209**

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Introduction and Structural Interpretation

The chemical name "**[benzoyl(ethoxy)amino] acetate**" is not systematically defined and does not correspond to a readily identifiable compound in chemical literature databases. This guide therefore addresses the elucidation of the most plausible chemical structure derived from this name and outlines a comprehensive strategy for its synthesis and characterization.

Based on standard chemical nomenclature, the name can be deconstructed as follows:

- Acetate: This suggests either an acetate salt or an ethyl acetate ester derivative. Given the context of organic synthesis, an ester is a highly probable interpretation.
- [benzoyl(ethoxy)amino]: This core fragment suggests a substituted amino group. Specifically, a nitrogen atom bonded to:
 - A benzoyl group (C_6H_5CO-)
 - An ethoxy group ($-OCH_2CH_3$)

Combining these fragments, the most chemically sound interpretation is ethyl 2-(benzoyl(ethoxy)amino)acetate. This structure represents a derivative of the amino acid glycine, where the nitrogen atom is N-acylated with a benzoyl group and N-alkoxylated with an ethoxy group, and the carboxylic acid is esterified with ethanol.

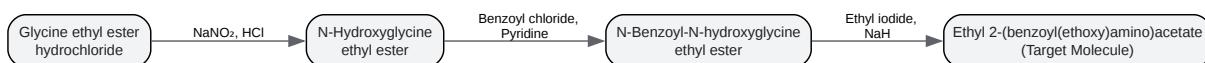
Proposed Structure:

- IUPAC Name: ethyl 2-(benzoyl(ethoxy)amino)acetate
- Molecular Formula: C₁₃H₁₇NO₄
- Molecular Weight: 251.28 g/mol
- Chemical Structure: (A placeholder image, as I cannot generate images directly. The structure has a central nitrogen atom bonded to a benzoyl group, an ethoxy group, and a methylene group which is in turn bonded to an ethyl ester group).

This guide will now detail a proposed synthetic route and the analytical methods required to confirm the identity of this target molecule.

Proposed Synthetic Pathway

The synthesis of ethyl 2-(benzoyl(ethoxy)amino)acetate can be envisioned as a multi-step process starting from glycine ethyl ester. The following diagram illustrates the proposed synthetic workflow.



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Caption: Proposed synthetic pathway for ethyl 2-(benzoyl(ethoxy)amino)acetate.

Proposed Methods for Structural Elucidation

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the synthesized molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy will be the primary tools for elucidating the molecular structure.

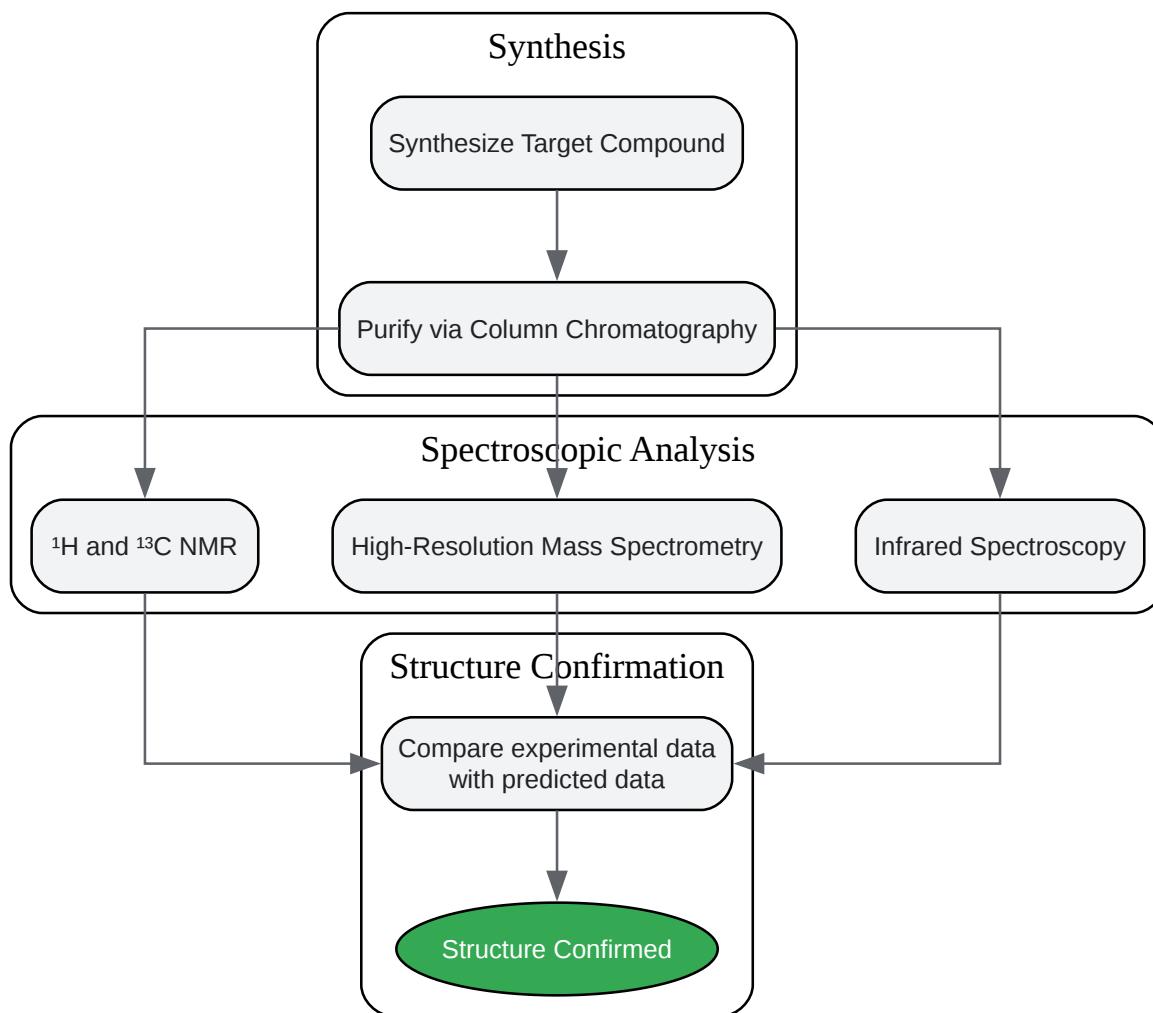
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) will be used to determine the exact mass and elemental composition of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy will be used to identify the key functional groups present in the molecule.

The logical workflow for the structural elucidation process is depicted in the following diagram.



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Caption: Workflow for the structural elucidation of the target molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for ethyl 2-(benzoyl(ethoxy)amino)acetate based on analysis of structurally similar compounds and established spectroscopic principles[1][2][3][4].

Table 1: Predicted ^1H NMR Data (in CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.8 - 7.4	m	5H	Aromatic protons (benzoyl group)
~ 4.2	q	2H	$-\text{OCH}_2\text{CH}_3$ (ester)
~ 4.0	q	2H	$-\text{OCH}_2\text{CH}_3$ (ethoxyamino)
~ 4.1	s	2H	$-\text{NCH}_2\text{CO}-$
~ 1.3	t	3H	$-\text{OCH}_2\text{CH}_3$ (ester)
~ 1.2	t	3H	$-\text{OCH}_2\text{CH}_3$ (ethoxyamino)

Table 2: Predicted ^{13}C NMR Data (in CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~ 170	C=O (ester)
~ 168	C=O (amide)
~ 135 - 128	Aromatic carbons
~ 65	-OCH ₂ CH ₃ (ethoxyamino)
~ 61	-OCH ₂ CH ₃ (ester)
~ 50	-NCH ₂ CO-
~ 15	-OCH ₂ CH ₃ (ethoxyamino)
~ 14	-OCH ₂ CH ₃ (ester)

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS-ESI) Data

Ion	Calculated m/z
[M+H] ⁺	252.1230
[M+Na] ⁺	274.1049

Experimental Protocols

Proposed Synthesis of Ethyl 2-(benzoyl(ethoxy)amino)acetate

This protocol is adapted from established methods for the synthesis of N-acyl amino esters[1].

Step 1: Synthesis of N-Hydroxyglycine ethyl ester

- Dissolve glycine ethyl ester hydrochloride in aqueous HCl.
- Cool the solution to 0 °C in an ice bath.
- Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.

- Stir the reaction mixture at 0 °C for 2 hours.
- Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Synthesis of N-Benzoyl-N-hydroxyglycine ethyl ester

- Dissolve N-hydroxyglycine ethyl ester in dichloromethane.
- Add pyridine as a base.
- Cool the mixture to 0 °C and add benzoyl chloride dropwise.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of Ethyl 2-(benzoyl(ethoxy)amino)acetate

- Suspend sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
- Add a solution of N-benzoyl-N-hydroxyglycine ethyl ester in THF dropwise at 0 °C.
- Stir the mixture for 30 minutes at 0 °C.
- Add ethyl iodide and stir the reaction at room temperature for 24 hours.
- Quench the reaction carefully with water.
- Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

- Concentrate the organic layer under reduced pressure and purify the final product by column chromatography.

Spectroscopic Characterization Protocols

5.2.1 NMR Spectroscopy

- Dissolve approximately 10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl_3).
- Acquire ^1H and ^{13}C NMR spectra on a 400 MHz NMR spectrometer.
- Process the spectra using appropriate software and assign the peaks based on their chemical shifts, multiplicities, and integration values.

5.2.2 High-Resolution Mass Spectrometry (HRMS)

- Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Infuse the solution into an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
- Acquire the mass spectrum in positive ion mode to observe the $[\text{M}+\text{H}]^+$ and $[\text{M}+\text{Na}]^+$ adducts.
- Determine the elemental composition from the accurate mass measurement.

5.2.3 Infrared (IR) Spectroscopy

- Obtain the IR spectrum of the purified product using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
- Identify the characteristic absorption bands for the key functional groups (e.g., C=O of the ester and amide, C-O, and C-N bonds).

Conclusion

This technical guide provides a comprehensive framework for the structural elucidation of "**[benzoyl(ethoxy)amino] acetate**," interpreted as ethyl 2-(benzoyl(ethoxy)amino)acetate. The proposed synthetic pathway and detailed analytical protocols offer a clear roadmap for researchers to synthesize and unambiguously confirm the structure of this novel compound. The predictive spectroscopic data serves as a benchmark for the experimental results, facilitating a confident structural assignment.

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- To cite this document: BenchChem. [Technical Guide: Elucidation of the Chemical Structure of [benzoyl(ethoxy)amino] acetate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b055209#benzoyl-ethoxy-amino-acetate-chemical-structure-elucidation]

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